Methyl 3-cyano-4-methoxybenzoate

Catalog No.
S756885
CAS No.
25978-74-9
M.F
C10H9NO3
M. Wt
191.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-cyano-4-methoxybenzoate

CAS Number

25978-74-9

Product Name

Methyl 3-cyano-4-methoxybenzoate

IUPAC Name

methyl 3-cyano-4-methoxybenzoate

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

InChI

InChI=1S/C10H9NO3/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-5H,1-2H3

InChI Key

RYJSFYBJYKFNCF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)OC)C#N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)C#N

Methyl 3-cyano-4-methoxybenzoate is an organic compound with the chemical formula C₁₀H₉NO₃. It features a methoxy group (-OCH₃) and a cyano group (-CN) attached to a benzoate structure. This compound is classified as an ester, specifically a methyl ester of 3-cyano-4-methoxybenzoic acid. Its molecular structure contributes to its diverse chemical reactivity and potential applications in various fields, including pharmaceuticals and agriculture .

Due to its functional groups:

  • Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group.
  • Hydrolysis: In the presence of water and appropriate conditions, the ester bond can be hydrolyzed to yield 3-cyano-4-methoxybenzoic acid and methanol.
  • Reduction Reactions: The cyano group can be reduced to an amine under specific conditions, which can further react with various electrophiles.
  • Condensation Reactions: The methoxy group may participate in condensation reactions, leading to the formation of more complex molecules.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Methyl 3-cyano-4-methoxybenzoate exhibits various biological activities, making it a subject of interest in medicinal chemistry. Some notable aspects include:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Cytotoxic Effects: Research indicates potential cytotoxic effects on cancer cell lines, suggesting its utility in cancer research and therapy.
  • Inhibitory Activity: It has been reported to inhibit specific enzymes, which could be relevant for developing therapeutic agents targeting metabolic pathways .

Several synthesis methods for methyl 3-cyano-4-methoxybenzoate have been documented:

  • From Methyl 3-Bromo-4-methoxybenzoate: This method involves the substitution of bromine with a cyano group using sodium cyanide in an appropriate solvent.
  • Using Malonic Acid Derivatives: A multi-step synthesis starting from malonic acid derivatives can lead to the formation of the desired compound through cyclization and subsequent esterification reactions.
  • Direct Esterification: The reaction of 3-cyano-4-methoxybenzoic acid with methanol in the presence of an acid catalyst provides a straightforward route to obtain methyl 3-cyano-4-methoxybenzoate .

Methyl 3-cyano-4-methoxybenzoate finds applications across various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, particularly those targeting cancer and infectious diseases.
  • Agricultural Chemicals: The compound may be utilized in developing pesticides or herbicides due to its biological activity against pathogens.
  • Material Science: Its unique properties allow for potential applications in creating novel materials or coatings .

Interaction studies involving methyl 3-cyano-4-methoxybenzoate focus on its behavior in biological systems:

  • Protein Binding Studies: These studies evaluate how well the compound binds to proteins, influencing its pharmacokinetics and efficacy as a drug.
  • Metabolic Pathway Analysis: Understanding how this compound interacts with metabolic pathways is crucial for determining its therapeutic potential and safety profile.
  • Synergistic Effects: Research into how methyl 3-cyano-4-methoxybenzoate interacts with other compounds may reveal synergistic effects that enhance its biological activity .

Methyl 3-cyano-4-methoxybenzoate shares structural similarities with several related compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-cyano-3-methoxybenzoateSimilar cyano and methoxy groupsDifferent position of substituents affecting reactivity
Ethyl 3-cyano-4-methoxybenzoateEthyl group instead of methylVariation in solubility and reactivity
Methyl 2-cyano-4-methoxybenzoateCyano group at a different positionMay exhibit different biological activities

The uniqueness of methyl 3-cyano-4-methoxybenzoate lies in its specific substitution pattern, which influences its chemical reactivity and biological properties compared to these similar compounds .

Nucleophilic aromatic substitution reactions of Methyl 3-cyano-4-methoxybenzoate proceed through well-defined mechanistic pathways that have been extensively characterized through experimental and computational studies. The compound's unique substitution pattern, featuring both electron-withdrawing cyano and electron-donating methoxy groups, creates a distinctive reactivity profile that influences the substitution mechanism [1] [2].

The addition-elimination mechanism represents the primary pathway for nucleophilic aromatic substitution in cyano-substituted benzoates. This mechanism involves the initial formation of a negatively charged σ-complex intermediate, commonly referred to as a Meisenheimer complex [3]. The cyano group at the 3-position significantly enhances the stability of this intermediate through resonance stabilization, facilitating nucleophilic attack at the aromatic ring [2].

Research has demonstrated that the reactivity order for cyano-substituted aromatic compounds follows the sequence: 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo [2]. This enhanced reactivity of cyano-substituted substrates stems from the cyano group's exceptional electron-withdrawing capability, which stabilizes the negative charge developed during the addition step. The approximately 50-fold greater reactivity of cyano substrates compared to halogenated analogues highlights the profound influence of the cyano group on the substitution mechanism [2].

The stepwise versus concerted mechanism debate has been resolved through detailed kinetic isotope effect studies, which reveal that the mechanism depends critically on the nature of the leaving group and reaction conditions [4] [5]. For substrates with good leaving groups such as fluoride, the reaction may proceed through a concerted pathway, while poorer leaving groups favor the stepwise addition-elimination mechanism [6]. The presence of the cyano group in Methyl 3-cyano-4-methoxybenzoate promotes the stepwise mechanism due to enhanced intermediate stabilization [2].

Solvent effects play a crucial role in determining the mechanistic pathway. Studies on related cyano-substituted aromatic compounds have shown that the rate-determining step can shift between nucleophilic addition and leaving group departure depending on solvent polarity [7]. In polar aprotic solvents, the addition step is typically rate-limiting, while in less polar solvents, the elimination step may become rate-determining [7].

Mechanistic ParameterValue/DescriptionReference
Reactivity enhancement50-fold vs halides [2]
Leaving group orderF⁻ > NO₂⁻ > Cl⁻ ≈ Br⁻ > I⁻ [8]
Intermediate stabilityCyano group stabilization [2]
Kinetic orderSecond-order overall [8]

Kinetic Studies of Hydrolysis Intermediates

The hydrolysis of Methyl 3-cyano-4-methoxybenzoate proceeds through distinct mechanistic pathways under acidic and basic conditions, with each pathway involving characteristic intermediate species that have been identified through detailed kinetic investigations [9] [10].

Under basic conditions, the hydrolysis follows the BAC2 mechanism (base-catalyzed acyl cleavage, bimolecular), which represents the most common pathway for ester hydrolysis in alkaline media [10]. The reaction proceeds through nucleophilic attack of hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates methoxide to yield the carboxylic acid salt [10]. The presence of the cyano group at the 3-position enhances the electrophilicity of the carbonyl carbon, accelerating the rate of nucleophilic attack [10].

The kinetic expression for basic hydrolysis follows second-order kinetics:
Rate = k[ester][OH⁻]

where the rate constant k reflects the combined effects of the cyano and methoxy substituents on the reactivity of the ester group [10]. Temperature-dependent studies have revealed activation energies in the range of 1.8-2.7 kcal/mol for related substituted benzoates, with the cyano group lowering the activation barrier through stabilization of the transition state [11].

Under acidic conditions, the hydrolysis mechanism shifts to the AAC2 pathway (acid-catalyzed acyl cleavage, bimolecular), involving protonation of the carbonyl oxygen followed by nucleophilic attack by water [9]. The mechanism requires two water molecules in the rate-determining step, with one acting as both nucleophile and proton donor [9]. The cyano group's electron-withdrawing effect increases the susceptibility of the carbonyl carbon to nucleophilic attack, while the methoxy group provides modest electron donation that can influence the overall reaction rate [9].

Kinetic isotope effect studies have provided crucial insights into the rate-determining steps of these hydrolysis reactions. Primary kinetic isotope effects ranging from 1.0005 to 1.0262 have been observed in related nucleophilic aromatic substitution reactions, with the magnitude depending on the extent of bond breaking in the transition state [12] [7]. These values indicate that C-H bond breaking is not involved in the rate-determining step for ester hydrolysis, consistent with the proposed mechanisms [12].

Temperature dependence of hydrolysis rates follows the Arrhenius relationship, with activation energies varying systematically with substituent effects [11] [13]. The cyano group typically lowers activation barriers by 0.5-1.0 kcal/mol compared to unsubstituted benzoates, while the methoxy group provides a smaller opposing effect [11]. The temperature coefficient (E_a/RT) reveals that the reaction becomes more sensitive to steric effects at lower temperatures [11].

Hydrolysis ConditionMechanismRate LawActivation Energy
Basic (pH > 7)BAC2k[ester][OH⁻]1.8-2.4 kcal/mol
Acidic (pH < 7)AAC2k[ester][H₂O]2.4-2.7 kcal/mol
Neutral (pH ≈ 7)Slow hydrolysisk[ester]>3.0 kcal/mol

Computational Modeling of Reaction Trajectories

Advanced computational methods have been instrumental in elucidating the detailed reaction trajectories for nucleophilic aromatic substitution and hydrolysis reactions of Methyl 3-cyano-4-methoxybenzoate. Density Functional Theory (DFT) calculations at various levels of theory have provided quantitative predictions of reaction barriers, transition state geometries, and mechanistic pathways [14] [15].

DFT calculations using the ωB97X-D/cc-pVTZ level of theory have proven particularly effective for modeling nucleophilic aromatic substitution reactions, accurately reproducing experimental kinetic isotope effects and reaction barriers [14]. These calculations reveal that the cyano group significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the aromatic ring more susceptible to nucleophilic attack [16]. The computed LUMO energy correlates directly with experimental reactivity trends, providing a theoretical foundation for understanding substituent effects [16].

Transition state geometries obtained from quantum chemical calculations show characteristic bond lengths and angles that reflect the degree of bond formation and breaking in the rate-determining step [15]. For nucleophilic aromatic substitution, the transition state exhibits partial C-Nu bond formation (typically 1.8-2.2 Å) and minimal C-LG bond elongation, consistent with an addition-elimination mechanism [15]. The presence of the cyano group stabilizes the transition state through delocalization of negative charge, as evidenced by Natural Bond Orbital (NBO) analysis [15].

Computational reaction trajectories have been mapped using Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path from reactants to products [17]. These calculations reveal that the reaction proceeds through a well-defined intermediate for substrates with poor leaving groups, while good leaving groups may lead to a more concerted pathway [17]. The energy profile shows that the cyano group lowers the barrier for the first step (nucleophilic addition) by approximately 2-3 kcal/mol compared to unsubstituted analogues [17].

Solvation effects have been incorporated using continuum models such as PCM (Polarizable Continuum Model) and SMD (Solvation Model based on Density) [14]. These calculations demonstrate that polar solvents stabilize the charged intermediate and transition states, leading to accelerated reaction rates [14]. The computed solvation energies correlate well with experimental solvent effects, validating the theoretical approach [14].

Molecular dynamics simulations have been employed to study the dynamic behavior of reaction intermediates and the role of solvent fluctuations in controlling reaction rates [18]. These simulations reveal that the lifetime of the σ-complex intermediate depends on the stabilization provided by the cyano group and the nucleofugality of the leaving group [18]. The results support a dynamic isotope effect where classical molecular motion influences the reaction outcome [18].

Computational MethodLevel of TheoryApplicationKey Results
DFT-B3LYP6-311++G(d,p)Mechanism elucidationStepwise pathway
ωB97X-Dcc-pVTZKinetic isotope effectsQuantitative agreement
MP26-311++G(3df,2pd)Correlation analysisHigh accuracy
CAS-SCFcc-pVDZMulti-reference effectsGround state reaction

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Wikipedia

Methyl 3-cyano-4-methoxybenzoate

Dates

Last modified: 08-15-2023

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